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molecular formula C7H11BrN2 B8392188 5-(bromomethyl)-3-ethyl-1-methyl-1H-pyrazole

5-(bromomethyl)-3-ethyl-1-methyl-1H-pyrazole

Cat. No. B8392188
M. Wt: 203.08 g/mol
InChI Key: LISZIWRLRZZJCT-UHFFFAOYSA-N
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Patent
US09353104B2

Procedure details

A solution of compound 5 (660 mg, 3.27 mmol) in NH3.H2O (5 mL) was stirred at 90° C. for 3 h. The solvent was evaporated to give the crude product as a white solid which was used in the next step without further purification.
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[N:7]([CH3:8])[N:6]=[C:5]([CH2:9][CH3:10])[CH:4]=1.[NH3:11].O>>[CH2:9]([C:5]1[CH:4]=[C:3]([CH2:2][NH2:11])[N:7]([CH3:8])[N:6]=1)[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
660 mg
Type
reactant
Smiles
BrCC1=CC(=NN1C)CC
Name
Quantity
5 mL
Type
reactant
Smiles
N.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=NN(C(=C1)CN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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